molecular formula C11H19N3 B13616934 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

Cat. No.: B13616934
M. Wt: 193.29 g/mol
InChI Key: PYCZOTLPQGFPOA-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with cyclopropylmethyl, methyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The cyclopropylmethyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-1-methyl-4-ethyl-1h-pyrazol-5-amine
  • 3-(Cyclopropylmethyl)-1-methyl-4-butyl-1h-pyrazol-5-amine

Uniqueness

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

3-(Cyclopropylmethyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17N3
  • Molecular Weight : 193.29 g/mol
  • Purity : 98%

The biological activity of this compound is largely attributed to its interaction with various protein targets. Pyrazole derivatives have been noted for their ability to modulate enzyme activity and receptor interactions, particularly in the context of cancer and inflammatory diseases.

Key Mechanistic Insights:

  • Inhibition of Protein Interactions : The compound has been shown to disrupt protein-protein interactions (PPIs), which are crucial in many signaling pathways involved in tumorigenesis .
  • Targeting Kinases : Similar pyrazole derivatives have demonstrated kinase inhibition, which is vital for controlling cell proliferation and survival .

Biological Activity Overview

The biological activities reported for this compound include:

Activity Description
AnticancerExhibits potential as an anticancer agent by inhibiting specific kinases.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.
NeuroprotectivePotential protective effects in neurodegenerative models.

Case Studies and Research Findings

Several studies have explored the biological effects of similar pyrazole compounds, providing insights into the potential applications of this compound.

  • Anticancer Properties :
    • A study reported that pyrazole derivatives effectively inhibited the growth of cancer cell lines by targeting specific kinases associated with cell cycle regulation . The compound's structural similarities suggest it may exhibit comparable potency.
  • Neuroprotective Effects :
    • Research has indicated that certain pyrazole compounds can protect neuronal cells from apoptosis induced by oxidative stress . This suggests a potential application in treating neurodegenerative diseases.
  • Anti-inflammatory Activity :
    • In vitro studies have shown that pyrazole derivatives can modulate the expression of pro-inflammatory cytokines, indicating their potential use in inflammatory conditions .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(cyclopropylmethyl)-2-methyl-4-propylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-3-4-9-10(7-8-5-6-8)13-14(2)11(9)12/h8H,3-7,12H2,1-2H3

InChI Key

PYCZOTLPQGFPOA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1CC2CC2)C)N

Origin of Product

United States

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